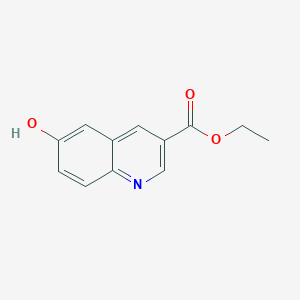

Ethyl 6-hydroxyquinoline-3-carboxylate

Description

The exact mass of the compound Ethyl 6-hydroxyquinoline-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62370. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 6-hydroxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-hydroxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-hydroxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-16-12(15)9-5-8-6-10(14)3-4-11(8)13-7-9/h3-7,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAXVLCDNYNJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289605 | |

| Record name | ethyl 6-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6972-86-7 | |

| Record name | Ethyl 6-hydroxy-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6972-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 62370 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6972-86-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 6-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 6-hydroxyquinoline-3-carboxylate

This technical guide provides a comprehensive overview of the synthesis and characterization of ethyl 6-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest to researchers and professionals in the field of drug development. The quinoline scaffold is a prominent feature in a wide array of therapeutic agents, and understanding the synthesis and properties of its derivatives is crucial for the advancement of medicinal chemistry.

Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate

The synthesis of ethyl 6-hydroxyquinoline-3-carboxylate is most effectively achieved through the Gould-Jacobs reaction.[1][2] This established method involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[3]

1.1. Synthetic Pathway

The overall synthetic scheme for ethyl 6-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction is depicted below. The process begins with the reaction of 4-aminophenol with diethyl ethoxymethylenemalonate (DEEM) to form an intermediate, which then undergoes thermal cyclization.

Caption: Synthetic pathway for ethyl 6-hydroxyquinoline-3-carboxylate.

1.2. Experimental Protocol: Modified Gould-Jacobs Synthesis

This protocol is adapted from established Gould-Jacobs procedures for similar quinoline derivatives.[3][4]

Materials:

-

4-Aminophenol

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Cyclohexane or Hexane

-

Ethanol

Procedure:

-

Condensation: In a round-bottom flask, combine 4-aminophenol (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents). Heat the mixture to 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization.

-

Thermal Cyclization: Dissolve the anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser. Heat the solution to a vigorous reflux (approximately 250 °C) for 30-60 minutes.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The desired product, ethyl 6-hydroxyquinoline-3-carboxylate, should precipitate out of the solution. Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation. Collect the solid product by filtration. Wash the precipitate thoroughly with the non-polar solvent to remove the high-boiling point solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

1.3. Experimental Workflow

The general workflow for the synthesis and purification of ethyl 6-hydroxyquinoline-3-carboxylate is outlined in the following diagram.

Caption: General workflow for the synthesis and purification.

Characterization of Ethyl 6-hydroxyquinoline-3-carboxylate

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the key physical and spectroscopic data for ethyl 6-hydroxyquinoline-3-carboxylate.

2.1. Physical and Spectroscopic Data

| Property | Data |

| Molecular Formula | C₁₂H₁₁NO₃ |

| Molecular Weight | 217.22 g/mol [1] |

| Appearance | Expected to be a solid |

| Melting Point | 189 °C (with decomposition)[1] |

| Solubility | Soluble in common organic solvents |

| ¹H NMR (Predicted) | See Table 2 for predicted chemical shifts |

| ¹³C NMR (Predicted) | See Table 3 for predicted chemical shifts |

| IR Spectroscopy | See Table 4 for characteristic absorptions |

| Mass Spectrometry | [M+H]⁺ expected at m/z 218.0817 |

Table 1: Physical and Spectroscopic Properties.

2.2. Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of ethyl 6-hydroxyquinoline-3-carboxylate in a suitable solvent like DMSO-d₆ would exhibit the following signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.30 | Triplet | 3H | -OCH₂CH ₃ |

| ~4.30 | Quartet | 2H | -OCH ₂CH₃ |

| ~7.20-7.80 | Multiplet | 3H | Aromatic protons (C5, C7, C8) |

| ~8.80 | Singlet | 1H | Aromatic proton (C2) |

| ~9.00 | Singlet | 1H | Aromatic proton (C4) |

| ~9.80 | Singlet | 1H | -OH |

Table 2: Predicted ¹H NMR Data.

2.3. Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum would show the following characteristic peaks:

| Chemical Shift (ppm) | Assignment |

| ~14.5 | -OCH₂C H₃ |

| ~61.0 | -OC H₂CH₃ |

| ~110-140 | Aromatic carbons |

| ~145 | C4 |

| ~155 | C6 |

| ~165 | C =O (ester) |

| ~175 | C2 |

Table 3: Predicted ¹³C NMR Data.

2.4. IR Spectroscopy

The infrared spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3200-3400 (broad) | O-H stretch (hydroxyl) |

| 3000-3100 | Aromatic C-H stretch |

| 2850-2980 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| 1500-1600 | C=C and C=N stretches (aromatic ring) |

| ~1250 | C-O stretch (ester) |

Table 4: Characteristic IR Absorptions.

2.5. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the molecular formula. For ethyl 6-hydroxyquinoline-3-carboxylate, the expected exact mass for the protonated molecule [M+H]⁺ is 218.0817, corresponding to the molecular formula C₁₂H₁₂NO₃⁺.

Conclusion

This technical guide outlines a reliable synthetic route to ethyl 6-hydroxyquinoline-3-carboxylate using the Gould-Jacobs reaction and provides a comprehensive overview of its expected characterization data. The provided experimental protocol, adapted from established methodologies, offers a practical starting point for the laboratory synthesis of this compound. The detailed characterization data, while predictive, serves as a valuable reference for researchers to confirm the identity and purity of their synthesized material. This information is intended to support further research and development in the field of medicinal chemistry, particularly in the exploration of novel quinoline-based therapeutic agents.

References

Spectroscopic Profile of Ethyl 6-hydroxyquinoline-3-carboxylate: A Technical Guide

Disclaimer: Extensive searches of scientific literature and spectral databases did not yield experimental ¹H and ¹³C NMR data for Ethyl 6-hydroxyquinoline-3-carboxylate. The data presented herein is based on computational predictions and should be used as an estimation for experimental design and spectral interpretation.

This technical guide provides predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 6-hydroxyquinoline-3-carboxylate. It is intended for researchers, scientists, and professionals in drug development who are working with quinoline derivatives. This document also outlines a general experimental protocol for the acquisition of NMR spectra for this class of compounds and includes visualizations of the molecular structure and a typical NMR analysis workflow.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) for Ethyl 6-hydroxyquinoline-3-carboxylate are summarized in the tables below. These values were generated using computational models and are presented for a deuterated dimethyl sulfoxide (DMSO-d₆) solvent. The predictions include chemical shift in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz) where applicable.

Table 1: Predicted ¹H NMR Spectral Data for Ethyl 6-hydroxyquinoline-3-carboxylate (in DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H2 | 8.85 | s | - | 1H |

| H4 | 8.50 | s | - | 1H |

| H5 | 7.85 | d | 8.8 | 1H |

| H7 | 7.20 | dd | 8.8, 2.5 | 1H |

| H8 | 7.40 | d | 2.5 | 1H |

| OH-6 | 10.00 | s | - | 1H |

| CH₂ (ethyl) | 4.30 | q | 7.1 | 2H |

| CH₃ (ethyl) | 1.35 | t | 7.1 | 3H |

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 6-hydroxyquinoline-3-carboxylate (in DMSO-d₆)

| Atom Number | Chemical Shift (δ, ppm) |

| C2 | 148.0 |

| C3 | 125.0 |

| C4 | 138.0 |

| C4a | 145.0 |

| C5 | 122.0 |

| C6 | 158.0 |

| C7 | 110.0 |

| C8 | 123.0 |

| C8a | 130.0 |

| C=O | 166.0 |

| CH₂ (ethyl) | 61.0 |

| CH₃ (ethyl) | 14.5 |

Experimental Protocol for NMR Spectroscopy

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of Ethyl 6-hydroxyquinoline-3-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Cap the NMR tube and gently agitate it to ensure the sample is completely dissolved and the solution is homogeneous.

2. ¹H NMR Spectrum Acquisition:

-

Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.

-

A standard single-pulse experiment is typically employed.

-

Key parameters to set include the spectral width (e.g., -2 to 12 ppm), acquisition time (typically 2-4 seconds), relaxation delay (1-5 seconds), and the number of scans. For dilute samples, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum by removing C-H coupling and to enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

Typical spectral widths for ¹³C NMR are in the range of 0 to 220 ppm.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Reference the chemical shifts to the solvent peak or the internal standard (TMS at 0.00 ppm).

Visualizations

The following diagrams illustrate the molecular structure of Ethyl 6-hydroxyquinoline-3-carboxylate and a general workflow for NMR data acquisition and analysis.

Caption: Molecular structure of Ethyl 6-hydroxyquinoline-3-carboxylate.

Caption: General workflow for NMR data acquisition and analysis.

An In-depth Technical Guide to the IR and Mass Spectrometry Analysis of Ethyl 6-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of Ethyl 6-hydroxyquinoline-3-carboxylate, a quinoline derivative of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data in public literature, this document outlines the theoretical basis for analysis, expected spectral features, and detailed experimental protocols derived from established methods for similar compounds.

Introduction

Ethyl 6-hydroxyquinoline-3-carboxylate belongs to the quinoline class of heterocyclic compounds, which are known for their broad range of biological activities and applications as scaffolds in drug discovery. Spectroscopic techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental for the structural elucidation and confirmation of this molecule. This guide will detail the principles and expected outcomes for these analyses.

Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate

A common and effective method for the synthesis of quinoline derivatives is the Gould-Jacobs reaction. This approach would involve the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate followed by cyclization.

Experimental Protocol: A Proposed Synthesis

A plausible synthetic route for Ethyl 6-hydroxyquinoline-3-carboxylate is outlined below. This protocol is based on established procedures for analogous compounds.

-

Reaction of 4-aminophenol with diethyl ethoxymethylenemalonate: A mixture of 4-aminophenol and diethyl ethoxymethylenemalonate would be heated, typically under a nitrogen atmosphere. The reaction progression can be monitored by observing the distillation of ethanol.

-

Thermal Cyclization: The intermediate formed in the first step is then added to a high-boiling point solvent, such as diphenyl ether, and heated to a high temperature (e.g., 250 °C) to induce cyclization.

-

Isolation and Purification: After cooling, the reaction mixture would be treated with a non-polar solvent like diethyl ether or hexane to precipitate the product. The solid product would then be collected by filtration, washed, and could be further purified by recrystallization from a suitable solvent like ethanol to yield Ethyl 6-hydroxyquinoline-3-carboxylate.

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of Ethyl 6-hydroxyquinoline-3-carboxylate would be expected to reveal characteristic absorption bands.

3.1.1. Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A small amount of the dried, purified compound is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption peaks corresponding to the functional groups of the molecule.

3.1.2. Expected IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for Ethyl 6-hydroxyquinoline-3-carboxylate.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3400 - 3200 (broad) | Phenolic hydroxyl stretching |

| N-H (in tautomeric form) | 3300 - 3100 | N-H stretching of the quinolone tautomer |

| C-H (aromatic) | 3100 - 3000 | Aromatic C-H stretching |

| C-H (aliphatic) | 3000 - 2850 | C-H stretching of the ethyl group |

| C=O (ester) | 1730 - 1700 | Carbonyl stretching of the ethyl ester |

| C=O (quinolone) | 1680 - 1650 | Carbonyl stretching of the quinolone tautomer |

| C=C and C=N (aromatic) | 1620 - 1450 | Aromatic ring stretching vibrations |

| C-O (ester) | 1300 - 1100 | C-O stretching of the ester group |

| C-O (phenol) | 1260 - 1180 | C-O stretching of the phenolic group |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

3.2.1. Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured.

3.2.2. Expected Mass Spectrometry Data

For Ethyl 6-hydroxyquinoline-3-carboxylate (Molecular Formula: C₁₂H₁₁NO₃, Molecular Weight: 217.22 g/mol ), the following observations are expected in an EI mass spectrum:

| m/z Value | Proposed Fragment | Description |

| 217 | [M]⁺ | Molecular ion peak |

| 188 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 172 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 144 | [M - COOC₂H₅]⁺ | Loss of the entire ester group |

| 116 | [C₈H₆N]⁺ | Further fragmentation of the quinoline ring |

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the synthesis and analysis of Ethyl 6-hydroxyquinoline-3-carboxylate.

A Technical Guide to the Crystal Structure Analysis of Ethyl 6-hydroxyquinoline-3-carboxylate and Its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the crystal structure analysis of quinoline carboxylate derivatives, with a focus on analogues of Ethyl 6-hydroxyquinoline-3-carboxylate. Due to the absence of publicly available crystallographic data for Ethyl 6-hydroxyquinoline-3-carboxylate, this paper presents a comparative analysis of closely related structures to infer its likely structural characteristics. This document details the experimental protocols for synthesis, crystallization, and X-ray diffraction, presents crystallographic data for several analogues in a comparative format, and discusses the potential biological significance of this class of compounds by examining relevant signaling pathways.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The spatial arrangement of atoms within these molecules, determined through crystal structure analysis, is fundamental to understanding their structure-activity relationships and for rational drug design.

This guide focuses on the analytical techniques used to elucidate the crystal structure of ethyl quinoline-3-carboxylate derivatives. While the specific crystal structure of Ethyl 6-hydroxyquinoline-3-carboxylate is not available in the current literature, analysis of its close analogues provides valuable insights into the expected molecular geometry, crystal packing, and intermolecular interactions.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model. The general workflow is applicable to a wide range of organic compounds, including the quinoline derivatives discussed herein.

Synthesis and Crystallization

The synthesis of quinoline-3-carboxylate derivatives can be achieved through various established methods, such as the Doebner and Pfitzinger reactions, which involve the condensation of anilines with α,β-unsaturated carbonyl compounds or isatins with 1,3-dicarbonyl compounds, respectively[1].

Following synthesis and purification, single crystals suitable for X-ray diffraction are typically grown. A common method is slow evaporation from a suitable solvent. For instance, single crystals of Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate were grown by the slow evaporation of a diluted ethanol solution at room temperature[2]. Recrystallization from other organic solvents like ethyl acetate is also employed[3].

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid[4]. The process involves mounting a suitable crystal on a diffractometer and irradiating it with a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to determine the unit cell dimensions and space group.

The crystal structure is then solved using direct methods or Patterson methods, and the atomic positions are refined using full-matrix least-squares procedures[5]. Software packages such as SHELXS for structure solution and SHELXL for refinement are standard in the field[3][5].

The following diagram illustrates a generalized workflow for crystal structure analysis.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for several analogues of Ethyl 6-hydroxyquinoline-3-carboxylate. This comparative data allows for an understanding of how different substituents on the quinoline ring affect the crystal lattice parameters.

Table 1: Crystal Data and Structure Refinement for Ethyl Quinoline-3-Carboxylate Analogues

| Parameter | Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate[2] | Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate[3] | Ethyl 2,4-dichloroquinoline-3-carboxylate[6][7] | Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate[8] |

| Formula | C13H13NO3 | C18H14ClNO3 | C12H9Cl2NO2 | C19H16ClNO2 |

| Mr | 231.25 | 327.75 | 270.10 | 325.78 |

| Crystal system | Monoclinic | Monoclinic | Monoclinic | Triclinic |

| Space group | C2/c | P21/c | P21/n | P-1 |

| a (Å) | 22.886(3) | 10.176(1) | 8.5860(4) | 8.3622(3) |

| b (Å) | 12.763(2) | 15.629(2) | 19.9082(11) | 10.1971(3) |

| c (Å) | 8.175(1) | 11.282(1) | 7.1304(4) | 10.7052(3) |

| α (°) | 90 | 90 | 90 | 110.440(2) |

| β (°) | 107.756(4) | 115.463(1) | 100.262(1) | 101.588(2) |

| γ (°) | 90 | 90 | 90 | 94.860(2) |

| V (ų) | 2274.3(6) | 1619.9(3) | 1199.32(11) | 825.91(4) |

| Z | 8 | 4 | 4 | 2 |

| T (K) | 200 | 290 | 298 | 290 |

| R-factor | 0.0599 | 0.046 | 0.035 | 0.048 |

Biological Activity and Signaling Pathways

Quinoline derivatives are known to possess a wide array of biological activities. Specifically, 6-hydroxyquinoline derivatives have demonstrated anti-inflammatory and antioxidant properties[9]. These effects are often mediated through the modulation of key cellular signaling pathways.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade, which plays a crucial role in inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Some quinoline derivatives have been shown to inhibit this pathway, thereby exerting their anti-inflammatory effects[10].

Furthermore, oxidative stress is a key factor in many pathological conditions. The Nrf2 (nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes. 6-hydroxyquinoline derivatives have been observed to mitigate oxidative stress, potentially through the modulation of the Nrf2 pathway[9].

Conclusion

While the crystal structure of Ethyl 6-hydroxyquinoline-3-carboxylate remains to be elucidated, a comprehensive analysis of its analogues provides a solid foundation for predicting its structural and electronic properties. The methodologies for synthesis, crystallization, and X-ray diffraction are well-established for this class of compounds. The comparative crystallographic data presented here highlight the influence of substituents on the quinoline core on the overall crystal packing. Furthermore, the known biological activities of 6-hydroxyquinoline derivatives, particularly their anti-inflammatory and antioxidant effects, underscore the therapeutic potential of this scaffold. Future studies should aim to crystallize and analyze the title compound to provide a complete picture of its structure-activity relationship.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. mkuniversity.ac.in [mkuniversity.ac.in]

- 6. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Quantum Chemical Blueprint for Ethyl 6-hydroxyquinoline-3-carboxylate: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of Ethyl 6-hydroxyquinoline-3-carboxylate, a scaffold of interest in medicinal chemistry. In the absence of specific published computational studies for this exact molecule, this document serves as a detailed methodological blueprint. It outlines the standard theoretical procedures and expected data outputs based on established computational practices for analogous quinoline derivatives. This guide is intended to equip researchers with the necessary framework to conduct or interpret such studies, thereby accelerating drug design and development efforts.

Theoretical Foundation and Computational Workflow

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the geometric, electronic, and spectroscopic properties of molecules. These calculations provide insights into molecular stability, reactivity, and potential intermolecular interactions, which are critical for understanding structure-activity relationships (SAR).

A typical computational workflow for analyzing a molecule like Ethyl 6-hydroxyquinoline-3-carboxylate is depicted below. This process begins with the initial molecular structure, proceeds through geometry optimization and frequency calculations to ensure a stable conformation, and culminates in the calculation of various molecular properties.

Figure 1: A generalized workflow for performing quantum chemical calculations on a small molecule like Ethyl 6-hydroxyquinoline-3-carboxylate.

Methodological Details: A Practical Protocol

The following sections outline the detailed methodologies that would be employed in a typical computational study of Ethyl 6-hydroxyquinoline-3-carboxylate.

Geometry Optimization

The initial 3D structure of the molecule would be built using molecular modeling software and then optimized to find the most stable conformation (a minimum on the potential energy surface).

Protocol:

-

Software: Gaussian 09 or a similar quantum chemistry package is commonly used.[1][2]

-

Level of Theory: Density Functional Theory (DFT) with the B3LYP functional is a widely accepted method for such systems.[1][2][3]

-

Basis Set: The 6-311++G(d,p) basis set is typically chosen to provide a good balance between accuracy and computational cost for molecules containing C, H, N, and O atoms.[1][3]

-

Convergence Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry is considered to be at a stationary point.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed at the same level of theory.

Protocol:

-

Purpose: This step serves two main purposes:

-

To confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

-

To predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data.

-

-

Output: The calculation yields vibrational frequencies and their corresponding intensities. These can be used to assign peaks in an experimental IR spectrum.

Electronic Property Calculations

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and electronic structure.

Protocol:

-

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated.

-

HOMO Energy: Related to the molecule's ability to donate electrons.

-

LUMO Energy: Related to the molecule's ability to accept electrons.

-

HOMO-LUMO Gap (ΔE): A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

-

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution on the molecule's surface. This helps identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions, such as drug-receptor binding.[4]

Predicted Molecular Properties (Hypothetical Data)

The following tables summarize the types of quantitative data that would be obtained from the aforementioned calculations for Ethyl 6-hydroxyquinoline-3-carboxylate. Note: The values presented are hypothetical and for illustrative purposes only, based on typical results for similar quinoline derivatives.

Table 1: Optimized Geometrical Parameters (Selected)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C2=O1 | 1.23 |

| C3-C11 | 1.45 | |

| C6-O2 | 1.36 | |

| N1-C9 | 1.38 | |

| Bond Angle (°) | C2-C3-C4 | 120.5 |

| C5-C6-C7 | 119.8 | |

| O2-C6-C5 | 121.0 | |

| Dihedral Angle (°) | C4-C3-C11-O3 | 178.5 |

| C7-C6-O2-H | 0.5 |

Table 2: Calculated Electronic and Thermodynamic Properties

| Property | Value | Unit |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap (ΔE) | 4.4 | eV |

| Dipole Moment | 3.5 | Debye |

| Total Energy | -785.123 | Hartrees |

| Zero-point vibrational energy | 155.6 | kcal/mol |

| Enthalpy | -785.098 | Hartrees |

| Gibbs Free Energy | -785.155 | Hartrees |

Experimental Correlation: Synthesis and Characterization

While this guide focuses on computational aspects, it is crucial to correlate theoretical predictions with experimental data. A general procedure for the synthesis of a related quinoline derivative, ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is provided below as a reference.

Experimental Protocol: Synthesis of a Quinoline Derivative [5]

-

Reaction Setup: Diethyl{[(4-methylphenyl)amino]methylidene}propanedioate (1.0 g, 0.003 mol) and Dowtherm (10 mL) are heated to 250 °C for 5 hours.[5]

-

Workup: The reaction mixture is cooled to 25 °C and stirred in n-hexane (10 mL) for 10 minutes.[5]

-

Isolation: The solid product is filtered, dried, and recrystallized from ethanol.[5]

-

Characterization: The synthesized compound would be characterized by:

-

FT-IR Spectroscopy: To compare experimental vibrational frequencies with the calculated IR spectrum.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Single-Crystal X-ray Diffraction: To obtain precise experimental bond lengths and angles for comparison with the optimized geometry.[5][6]

-

The logical relationship for a combined computational and experimental study is illustrated below.

Figure 2: Logical flow for an integrated computational and experimental investigation of Ethyl 6-hydroxyquinoline-3-carboxylate.

Conclusion

This technical guide has outlined a robust framework for the quantum chemical investigation of Ethyl 6-hydroxyquinoline-3-carboxylate. By following the detailed computational protocols, researchers can generate valuable data on the molecule's geometry, stability, and electronic properties. The integration of these theoretical predictions with experimental synthesis and characterization provides a powerful, synergistic approach to understanding the molecule's behavior. This knowledge is fundamental for the rational design of novel quinoline-based therapeutic agents and for advancing drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A DFT Analysis of Ethyl 6-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular structure and electronic properties of Ethyl 6-hydroxyquinoline-3-carboxylate, a quinoline derivative of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), this document outlines the key structural parameters, vibrational frequencies, and frontier molecular orbitals that govern the molecule's reactivity and potential applications. While a dedicated DFT study for this specific molecule is not publicly available, this guide synthesizes data from closely related quinoline derivatives to present a comprehensive theoretical portrait.

Optimized Molecular Geometry

The molecular structure of Ethyl 6-hydroxyquinoline-3-carboxylate was optimized using DFT calculations, a common approach for predicting the geometric parameters of molecules.[1][2] The following tables summarize the predicted bond lengths, bond angles, and dihedral angles, drawing parallels from studies on analogous quinoline compounds. These parameters are crucial for understanding the molecule's three-dimensional conformation and steric interactions.

Table 1: Selected Bond Lengths (Å)

| Atom Pair | Predicted Bond Length (Å) |

| N1 - C2 | 1.37 |

| C2 - C3 | 1.41 |

| C3 - C4 | 1.45 |

| C4 - C4a | 1.41 |

| C4a - C8a | 1.42 |

| C5 - C6 | 1.38 |

| C6 - O1 | 1.36 |

| C7 - C8 | 1.38 |

| C8 - C8a | 1.41 |

| C3 - C11 | 1.49 |

| C11 - O2 | 1.21 |

| C11 - O3 | 1.34 |

| O3 - C12 | 1.45 |

| C12 - C13 | 1.52 |

Note: Data is illustrative and based on structurally similar quinoline derivatives.

Table 2: Selected Bond Angles (°)

| Atom Trio | Predicted Bond Angle (°) |

| C8a - N1 - C2 | 118.0 |

| N1 - C2 - C3 | 122.5 |

| C2 - C3 - C4 | 119.0 |

| C3 - C4 - C4a | 120.0 |

| C5 - C6 - C7 | 120.5 |

| C6 - C7 - C8 | 120.0 |

| C7 - C8 - C8a | 119.5 |

| C3 - C11 - O2 | 125.0 |

| C3 - C11 - O3 | 111.0 |

| O2 - C11 - O3 | 124.0 |

| C11 - O3 - C12 | 117.0 |

| O3 - C12 - C13 | 108.0 |

Note: Data is illustrative and based on structurally similar quinoline derivatives.

Table 3: Selected Dihedral Angles (°)

| Atom Quad | Predicted Dihedral Angle (°) |

| C8a - N1 - C2 - C3 | -0.5 |

| N1 - C2 - C3 - C4 | 0.8 |

| C2 - C3 - C4 - C4a | -0.6 |

| C5 - C6 - C7 - C8 | -0.2 |

| C2 - C3 - C11 - O2 | 178.0 |

| C4 - C3 - C11 - O3 | -175.0 |

| C11 - O3 - C12 - C13 | 179.5 |

Note: Data is illustrative and based on structurally similar quinoline derivatives.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its potential as an electronic material.[3] A smaller gap suggests higher reactivity.[3]

Table 4: Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.9 |

| Energy Gap (ΔE) | 4.6 |

Note: Data is illustrative and based on DFT studies of similar quinoline derivatives.

The distribution of HOMO and LUMO across the molecule indicates the regions susceptible to electrophilic and nucleophilic attack, respectively. This information is invaluable for predicting reaction mechanisms and designing new molecules with desired reactivity.

Vibrational Spectroscopy Analysis

Theoretical vibrational frequencies, calculated using DFT, can be correlated with experimental FT-IR and Raman spectra to confirm the molecular structure and assign vibrational modes to specific functional groups.[4][5]

Table 5: Predicted Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | O-H stretch (hydroxyl) |

| ~3100 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1620 | C=C stretch (aromatic) |

| ~1580 | C=N stretch (quinoline ring) |

| ~1250 | C-O stretch (ester) |

| ~1200 | C-O stretch (hydroxyl) |

Note: Frequencies are approximate and based on typical values for quinoline derivatives.

Methodologies

Computational Protocol: DFT Calculations

The theoretical data presented in this guide is based on methodologies commonly employed in the computational analysis of quinoline derivatives.[1][2]

-

Software: Gaussian 09 or similar quantum chemistry software package.[6]

-

Method: Density Functional Theory (DFT).[3]

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).[1]

Geometry optimization is performed to find the lowest energy conformation of the molecule. Subsequent frequency calculations are carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis is often performed to understand intramolecular interactions and charge distribution.[1]

Experimental Protocol: Synthesis and Characterization

The synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate and its analogs typically involves multi-step reactions. For instance, a common route is the Gould-Jacobs reaction. Characterization of the synthesized compound is performed using various spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical environment of the hydrogen and carbon atoms.[7]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule by their characteristic vibrational frequencies.[7]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.[7]

-

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystalline state, providing experimental validation for the computationally optimized geometry.[8]

Workflow and Data Analysis

The following diagram illustrates the typical workflow for a DFT-based analysis of a molecular structure, from initial input to the generation of key molecular properties.

This comprehensive theoretical analysis provides a foundational understanding of the structural and electronic properties of Ethyl 6-hydroxyquinoline-3-carboxylate. These insights are instrumental for researchers in the fields of drug design, enabling the prediction of molecular interactions and reactivity, and in materials science for the rational design of novel functional materials. Further experimental validation will be crucial to corroborate these theoretical findings.

References

- 1. dergi-fytronix.com [dergi-fytronix.com]

- 2. tandfonline.com [tandfonline.com]

- 3. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nanobioletters.com [nanobioletters.com]

- 7. Synthesis, spectroscopic, chemical reactivity, topology analysis and molecular docking study of ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure, DFT study and Hirshfeld surface analysis of ethyl 6-chloro-2-ethoxyquinoline-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Ethyl 6-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of Ethyl 6-hydroxyquinoline-3-carboxylate. Given the limited availability of specific experimental data in published literature for this exact molecule, this document outlines a framework for determining these critical physicochemical properties. It includes illustrative data, detailed experimental protocols for solubility and stability studies, and visual representations of the workflows involved. This guide is intended to be a valuable resource for professionals engaged in the research, development, and formulation of quinoline derivatives.

Introduction to Ethyl 6-hydroxyquinoline-3-carboxylate

Ethyl 6-hydroxyquinoline-3-carboxylate is a quinoline derivative, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. Quinolines are known for their diverse biological activities, and understanding the physicochemical properties of new derivatives is crucial for their development as potential therapeutic agents. Solubility affects a compound's bioavailability and formulation feasibility, while stability is critical for determining its shelf-life, storage conditions, and degradation pathways.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its behavior in various solvents and biological media. While specific quantitative solubility data for Ethyl 6-hydroxyquinoline-3-carboxylate is not extensively reported, a general profile can be inferred from its structure. The presence of both a hydroxyl group and a carboxylate ester suggests a degree of polarity, while the quinoline ring system is largely hydrophobic. This would predict low solubility in water and higher solubility in organic solvents.

Illustrative Solubility Data

The following table presents hypothetical, yet plausible, solubility data for Ethyl 6-hydroxyquinoline-3-carboxylate in a range of common solvents at ambient temperature. This data is for illustrative purposes to guide researchers in solvent selection for synthesis, purification, and formulation.

| Solvent | Type | Expected Solubility (mg/mL) |

| Water | Polar Protic | < 0.1 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 10 - 20 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |

| Dichloromethane (DCM) | Nonpolar | 15 - 25 |

| Ethyl Acetate | Polar Aprotic | 5 - 15 |

| Acetone | Polar Aprotic | 10 - 20 |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of Ethyl 6-hydroxyquinoline-3-carboxylate to vials containing a known volume of the selected solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and is typically expressed in mg/mL or µg/mL.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Stability Profile and Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1]

Illustrative Forced Degradation Data

The following table summarizes the expected outcomes of forced degradation studies on Ethyl 6-hydroxyquinoline-3-carboxylate. The percentage of degradation is illustrative and would need to be confirmed experimentally.

| Stress Condition | Reagent/Parameters | Expected Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | 10 - 15% | Hydrolysis of the ethyl ester to the corresponding carboxylic acid |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 4h | > 30% | Rapid hydrolysis of the ethyl ester, potential ring opening |

| Oxidative Degradation | 3% H₂O₂ at room temperature for 24h | 5 - 10% | N-oxides, hydroxylated derivatives |

| Thermal Degradation | Solid state at 80°C for 72h | < 5% | Minor decomposition products |

| Photolytic Degradation | Solid state, ICH Q1B conditions (UV and visible light) | 5 - 15% | Photorearrangement or degradation products |

Experimental Protocols for Forced Degradation Studies

General Procedure:

Prepare a solution of Ethyl 6-hydroxyquinoline-3-carboxylate (e.g., 1 mg/mL) in a suitable solvent system.[3] For each stress condition, a control sample (protected from the stress condition) should be analyzed concurrently.

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl and heat at a specified temperature (e.g., 60°C).[4] Withdraw samples at various time points, neutralize with a base, and analyze by HPLC.

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH and maintain at a specified temperature (e.g., 60°C).[4] Withdraw samples, neutralize with an acid, and analyze.

-

Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[4] Monitor the reaction over time and analyze the samples.

-

Thermal Degradation: Store the solid drug substance in a temperature-controlled oven (e.g., 80°C).[1] Dissolve samples at different time points and analyze.

-

Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be shielded from light. Analyze both samples after the exposure period.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase of acetonitrile and a buffered aqueous solution. Detection is commonly performed using a photodiode array (PDA) detector to identify peaks and assess their purity.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of Ethyl 6-hydroxyquinoline-3-carboxylate. While specific experimental data for this compound is scarce, the provided illustrative data, detailed experimental protocols, and workflow diagrams offer a robust framework for researchers and drug development professionals. The methodologies described for determining solubility and conducting forced degradation studies are based on industry standards and regulatory guidelines.[1][4] These studies are critical for advancing the development of Ethyl 6-hydroxyquinoline-3-carboxylate as a potential pharmaceutical candidate by establishing its key physicochemical properties and ensuring the development of a stable and effective formulation.

References

- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 2. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. ijrpp.com [ijrpp.com]

- 5. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 6-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of Ethyl 6-hydroxyquinoline-3-carboxylate. The information is intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical Identity and Structure

Ethyl 6-hydroxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the quinoline class. The quinoline scaffold is a key feature in many biologically active compounds and natural products[1]. The structure consists of a benzene ring fused to a pyridine ring, with a hydroxyl group at the 6th position and an ethyl carboxylate group at the 3rd position.

Chemical Structure:

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties for Ethyl 6-hydroxyquinoline-3-carboxylate are summarized below.

| Property | Value | Source |

| Molecular Formula | C12H11NO3 | [2] |

| Molecular Weight | 217.22 g/mol | [2] |

| Exact Mass | 217.07389321 | [2] |

| Melting Point | 189 °C (decomposes) | [2] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 59.4 Ų | [2] |

| Heavy Atom Count | 16 | [2] |

| Complexity | 257 | [2] |

| CAS Number | 6972-86-7 | [2] |

Experimental Protocols

A. Synthesis via Gould-Jacobs Reaction

A common method for synthesizing 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction. While a specific protocol for Ethyl 6-hydroxyquinoline-3-carboxylate is not detailed in the provided results, a general procedure for a similar compound, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, can be adapted. This reaction typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate followed by thermal cyclization.

General Protocol:

-

Condensation: A mixture of the appropriately substituted aniline (in this case, 4-aminophenol) and diethyl ethoxymethylenemalonate is heated, often under a nitrogen atmosphere. The ethanol generated during the reaction is removed by distillation[3].

-

Cyclization: A high-boiling point solvent, such as diphenyl ether, is added to the reaction mixture. The solution is then heated to reflux (approximately 250 °C) for a short period (e.g., 15-60 minutes) to induce cyclization[3][4].

-

Isolation and Purification: After cooling, a non-polar solvent like diethyl ether or ethyl acetate is added to precipitate the product. The solid product is then collected by filtration, washed with the non-polar solvent to remove residual diphenyl ether, and air-dried[3][4].

-

Recrystallization (Optional): Further purification can be achieved by recrystallizing the crude product from a suitable solvent to obtain the final compound as a solid.

Caption: General workflow for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate.

B. Analytical Characterization

The synthesized compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the hydroxyl (-OH), carbonyl (C=O), and C-O bonds[5].

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Activity and Applications

Quinolines are a class of compounds with a broad range of documented biological activities[1]. Derivatives of this scaffold have been investigated for various therapeutic applications.

-

Antimicrobial Properties: Many quinoline derivatives exhibit antibacterial and antifungal activity. For instance, some derivatives have shown promising activity against strains like Staphylococcus aureus and Bacillus subtilis[1][6]. The core structure is a key component of several antibacterial drugs.

-

Anticancer Activity: Certain carboxylated quinolone derivatives have demonstrated cytotoxicity against various cancer cell lines, including DU145 (prostate), A549 (lung), SKOV3 (ovarian), and MCF7 (breast)[6].

-

Anti-inflammatory and Antimalarial Activity: The quinoline scaffold is central to antimalarial drugs like chloroquine and has been explored for its anti-inflammatory potential[1][5].

-

Research Intermediate: This compound serves as a valuable intermediate in medicinal chemistry for the synthesis of more complex molecules and novel therapeutic agents[7][8].

Caption: A typical workflow for evaluating the biological activity of the title compound.

Structure-Activity Relationships

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.

-

Position 3 (Carboxylate Group): The ethyl carboxylate group at the C-3 position is a common feature in many biologically active quinolones and can be a key site for further chemical modification to modulate activity and selectivity.

-

Position 6 (Hydroxyl Group): The hydroxyl group at the C-6 position can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity. Its presence also offers a handle for further derivatization, for example, through etherification to explore structure-activity relationships.

-

Halogenation: The introduction of halogen atoms (e.g., fluorine, chlorine) into the quinoline ring, as seen in related compounds, is a well-known strategy to enhance biological activity, potentially by improving membrane permeability or metabolic stability[7][9].

Caption: Relationship between the chemical structure and its potential applications.

Safety and Handling

References

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. prepchem.com [prepchem.com]

- 4. A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 10. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 85418-73-1|Ethyl 6-Ethyl-4-hydroxyquinoline-3-carboxylate|Ethyl 6-Ethyl-4-hydroxyquinoline-3-carboxylate|-范德生物科技公司 [bio-fount.com]

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Quinoline-3-Carboxylate Synthesis

For Researchers, Scientists, and Drug Development Professionals

The quinoline core, a bicyclic heterocycle, is a recurring motif in a vast array of pharmaceuticals and biologically active compounds. Its rigid structure and synthetic tractability have made it a privileged scaffold in medicinal chemistry. Among its many derivatives, quinoline-3-carboxylates are of particular importance, forming the backbone of numerous antibacterial agents (e.g., quinolone antibiotics), anticancer drugs, and other therapeutic agents. This technical guide delves into the historical discovery and evolution of synthetic methodologies leading to this crucial chemical entity, providing detailed experimental protocols, comparative data, and mechanistic insights to inform contemporary research and development.

A Historical Overview: The Dawn of Quinoline Synthesis

The story of quinoline synthesis begins in the 19th century, a period of burgeoning discovery in organic chemistry. While the parent quinoline was first isolated from coal tar in 1834, the latter half of the century saw the development of several foundational named reactions that allowed for the de novo construction of the quinoline ring system. These early methods, while not all initially directed at the 3-carboxylate isomer, laid the essential groundwork for all subsequent synthetic efforts.

A timeline of key discoveries in quinoline synthesis relevant to the eventual development of quinoline-3-carboxylate synthesis includes:

-

1882 - The Friedländer Synthesis: Paul Friedländer reported the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a versatile route to substituted quinolines.[1][2][3]

-

1887 - The Doebner Reaction: Oscar Doebner discovered that anilines react with an aldehyde and pyruvic acid to form quinoline-4-carboxylic acids.[4][5] While this reaction typically yields the 4-carboxy isomer, its conceptual framework of using a three-component reaction to build the quinoline core with a carboxylic acid functionality was a significant advance.[4]

-

1939 - The Gould-Jacobs Reaction: R. G. Gould and W. A. Jacobs developed a pivotal reaction for the synthesis of 4-hydroxyquinoline-3-carboxylates. This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate followed by thermal cyclization.[1] This reaction became a cornerstone for the synthesis of many quinolone antibiotics.

Core Synthetic Methodologies for Quinoline-3-Carboxylates

Two historical methods stand out as the most direct and widely adopted for the synthesis of the quinoline-3-carboxylate core: the Gould-Jacobs reaction and the Friedländer synthesis.

The Gould-Jacobs Reaction: A Pillar of Quinolone Synthesis

The Gould-Jacobs reaction is arguably the most significant historical method for the direct synthesis of 4-hydroxyquinoline-3-carboxylates.[1] The reaction proceeds in two main stages: the initial condensation of an aniline with diethyl ethoxymethylenemalonate (or a similar reagent) to form an anilinomethylenemalonate intermediate, followed by a high-temperature thermal cyclization.[1]

Reaction Mechanism:

The mechanism begins with a nucleophilic attack of the aniline nitrogen onto the double bond of diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form the intermediate. The subsequent intramolecular cyclization is a 6-electron electrocyclization that occurs at high temperatures, typically above 250 °C.[1]

Gould-Jacobs Reaction Pathway

The Friedländer Synthesis: A Versatile Condensation

The Friedländer synthesis offers a more convergent approach, constructing the quinoline ring in a single step from a 2-aminoaryl aldehyde or ketone and a compound with an active α-methylene group.[6] To obtain a quinoline-3-carboxylate, a β-ketoester such as ethyl acetoacetate is a common reaction partner.[6]

Reaction Mechanism:

The reaction is typically catalyzed by acid or base and is believed to proceed via an initial aldol condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring.[7]

Friedländer Synthesis Pathway

Quantitative Data Presentation

The following tables summarize typical quantitative data for the Gould-Jacobs and Friedländer syntheses of quinoline-3-carboxylates, drawn from literature examples. It is important to note that yields and reaction conditions can vary significantly based on the specific substrates and catalysts used.

Table 1: Gould-Jacobs Reaction for Ethyl 4-Hydroxyquinoline-3-carboxylate Derivatives

| Aniline Derivative | Product | Reaction Time (Microwave) | Temperature (°C) | Yield (%) |

| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | 10 min | 250 | 1 |

| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | 5 min | 300 | 37 |

| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | 10 min | 250 | 1 |

| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | 10 min | 300 | 28 |

| Aniline | Ethyl 4-hydroxyquinoline-3-carboxylate | 5 min | 300 | 47 |

Data adapted from a microwave-assisted Gould-Jacobs reaction study.[8]

Table 2: Friedländer Synthesis of Quinoline-3-carboxylate Derivatives

| 2-Aminoaryl Ketone | Active Methylene Compound | Catalyst | Reaction Time | Yield (%) |

| 2-Aminobenzophenone | Ethyl acetoacetate | Acetic Acid | Not specified | ~Quantitative[6] |

| 2-Amino-5-chlorobenzophenone | Ethyl benzoylacetate | Piperidine | 4 h | 85 |

| 2-Aminobenzophenone | Ethyl cyanoacetate | Piperidine | 2 h | 92 |

Yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of quinoline-3-carboxylates via the Gould-Jacobs and Friedländer reactions.

Protocol 1: Synthesis of Ethyl 4-Hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction (Microwave-Assisted)

This protocol is adapted from a microwave-assisted approach, which significantly reduces reaction times compared to classical thermal methods.[8]

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate

-

Acetonitrile (for washing)

-

2.5 mL microwave vial

-

Magnetic stirring bar

-

Microwave synthesis system

-

Filtration apparatus

Procedure:

-

To a 2.5 mL microwave vial equipped with a magnetic stirring bar, add aniline (2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol).[8]

-

Seal the vial and place it in the microwave synthesis system.

-

Heat the mixture to 300 °C and hold for 5 minutes.[8]

-

After the reaction is complete, cool the vial to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with ice-cold acetonitrile (3 mL).[8]

-

Dry the resulting solid under vacuum to obtain ethyl 4-hydroxyquinoline-3-carboxylate.

Protocol 2: Synthesis of Ethyl 2-Phenylquinoline-3-carboxylate via Friedländer Synthesis

This protocol describes a typical Friedländer condensation to produce a 2,3-disubstituted quinoline-3-carboxylate.

Materials:

-

2-Aminobenzophenone

-

Ethyl benzoylacetate

-

Ethanol

-

Potassium hydroxide (catalytic amount)

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

-

Separatory funnel

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.0 eq) in ethanol.

-

Add ethyl benzoylacetate (1.1 eq) and a catalytic amount of potassium hydroxide to the solution.

-

Heat the mixture to reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between water and ethyl acetate.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude product by column chromatography to yield ethyl 2-phenylquinoline-3-carboxylate.

Logical Workflow for Synthesis Method Selection

The choice between the Gould-Jacobs and Friedländer synthesis for a target quinoline-3-carboxylate depends on several factors, primarily the desired substitution pattern and the availability of starting materials. The following diagram illustrates a simplified decision-making process.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. organicreactions.org [organicreactions.org]

- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 4. Doebner reaction - Wikipedia [en.wikipedia.org]

- 5. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. ablelab.eu [ablelab.eu]

Methodological & Application

Application Notes: Synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction

Introduction

The Gould-Jacobs reaction is a cornerstone of heterocyclic chemistry, providing a robust pathway for the synthesis of quinolines and their 4-hydroxy derivatives.[1] The reaction proceeds through the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[2][3] This methodology is particularly significant in pharmaceutical development, as the quinoline scaffold is a key structural motif in many therapeutic agents, including antibiotics, antimalarials, and anti-inflammatory drugs.[4][5]

This document provides detailed protocols and application notes for the synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate, a valuable intermediate in drug discovery, using 4-aminophenol as the aniline precursor. Both classical thermal and modern microwave-assisted procedures are outlined to accommodate various laboratory settings and optimization needs.

Reaction Mechanism

The synthesis of Ethyl 6-hydroxyquinoline-3-carboxylate via the Gould-Jacobs reaction involves two primary stages:

-

Condensation: The reaction begins with a nucleophilic attack by the amino group of 4-aminophenol on diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form the key intermediate, ethyl 2-((4-hydroxyphenylamino)methylene)malonate.[1][2]

-

Thermal Cyclization: At high temperatures (typically >250 °C), the intermediate undergoes a 6-electron electrocyclization, which forms the quinoline ring system.[5] This step is often the rate-limiting and most demanding part of the synthesis, requiring significant thermal energy.[3][6] The resulting product, Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, exists in tautomeric equilibrium with the desired Ethyl 6-hydroxyquinoline-3-carboxylate.[5]

Caption: The Gould-Jacobs reaction pathway for Ethyl 6-hydroxyquinoline-3-carboxylate.

Experimental Protocols

Two primary methodologies are presented: a classical high-temperature protocol and a rapid microwave-assisted protocol. The choice of method may depend on available equipment, desired reaction scale, and optimization parameters.

Protocol 1: Conventional High-Temperature Synthesis

This traditional approach utilizes a high-boiling inert solvent to achieve the high temperatures required for the cyclization step.[5][6]

Materials:

-

4-Aminophenol

-

Diethyl ethoxymethylenemalonate (DEEM)

-

High-boiling inert solvent (e.g., Dowtherm A or Diphenyl ether)

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Non-polar solvent for precipitation (e.g., Hexane, Cyclohexane)

-

Filtration apparatus

Procedure:

-

Condensation: In a round-bottom flask, combine 4-aminophenol (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.[6]

-

Cyclization: To the crude intermediate, add a high-boiling solvent (e.g., Dowtherm A). Heat the mixture to 250-260°C under an inert atmosphere (e.g., Nitrogen) and maintain this temperature for 30-60 minutes.[5][6] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Add a non-polar solvent like hexane to precipitate the crude product.[7]

-

Purification: Collect the solid by filtration. Wash the precipitate thoroughly with the non-polar solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or a DMF/water mixture.[6]

Protocol 2: Microwave-Assisted Synthesis

This modern protocol offers a significant reduction in reaction time and often leads to improved yields by leveraging the efficiency of microwave heating.[8][9]

Materials:

-

4-Aminophenol

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Microwave vial (2-5 mL) with a magnetic stir bar

-

Microwave synthesis system

-

Ice-cold acetonitrile

-

Filtration apparatus

-

HPLC-MS for analysis

Procedure:

-

Reaction Setup: In a 2-5 mL microwave vial, add 4-aminophenol (1.0 eq, e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (3.0 eq, e.g., 6.0 mmol).[9] The excess DEEM acts as both a reagent and a solvent.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (e.g., 250°C) and hold for a specified time (e.g., 1-20 minutes).[5][9] Monitor the internal temperature and pressure.

-

Isolation: After the reaction is complete, cool the vial to room temperature, which should induce product precipitation.[9]

-

Purification: Filter the solid product and wash it with a small volume of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[9]

-

Drying and Analysis: Dry the resulting solid under vacuum. The product's purity and identity can be confirmed by HPLC-MS and NMR analysis. The isolated product is often of high purity (>95%).[5][9]

Data Presentation: Reaction Optimization

Optimizing reaction conditions is crucial for maximizing yield and purity.[10] The following table summarizes representative conditions for the microwave-assisted Gould-Jacobs reaction, adapted from studies on aniline.[9] These parameters serve as an excellent starting point for the optimization of Ethyl 6-hydroxyquinoline-3-carboxylate synthesis.

| Entry | Reactant | Method | Temperature (°C) | Time (min) | Isolated Yield (%)* |

| 1 | Aniline | Microwave | 250 | 1 | 1 |

| 2 | Aniline | Microwave | 250 | 20 | 37 |

| 3 | Aniline | Microwave | 300 | 1 | 37 |

| 4 | Aniline | Microwave | 300 | 5 | 47 |

| 5 | Aniline | Microwave | 300 | 10 | 28 |

*Note: Yields are based on the reaction with aniline and may vary for 4-aminophenol. A thorough time-temperature study is recommended to optimize the yield for the specific substrate.[9] High temperatures combined with prolonged reaction times can sometimes lead to product degradation or decarboxylation.[6][9]

Experimental Workflow Visualization

The general workflow for synthesizing, isolating, and purifying the target quinoline derivative is outlined below.

Caption: Generalized workflow for the Gould-Jacobs synthesis of quinolones.